4-(1-Acetamidoethyl)benzoic acid

Description

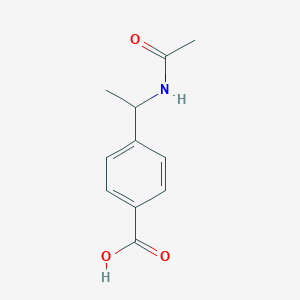

4-(1-Acetamidoethyl)benzoic acid is a benzoic acid derivative featuring a 1-acetamidoethyl substituent at the para position of the aromatic ring. This structure combines the carboxylic acid moiety with an acetamidoethyl group, which introduces hydrogen-bonding capabilities and influences both physicochemical properties and biological interactions.

The acetamidoethyl group (-NHCOCH2CH2-) distinguishes it from simpler derivatives like 4-ethylbenzoic acid () and more complex variants such as 4-[2-(acetylamino)ethoxy]benzoic acid (). The compound’s synthesis likely involves acetylation of a precursor like 4-(1-aminoethyl)benzoic acid, analogous to methods used for 4-acetamidobenzoic acid ().

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

4-(1-acetamidoethyl)benzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-7(12-8(2)13)9-3-5-10(6-4-9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |

InChI Key |

VGGHZGMYGRBYIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C |

Origin of Product |

United States |

Scientific Research Applications

Anti-Inflammatory and Analgesic Effects

Research indicates that 4-(1-Acetamidoethyl)benzoic acid exhibits significant anti-inflammatory properties. Molecular docking studies suggest that it effectively binds to cyclooxygenase enzymes, which are critical in the inflammatory response pathway. This binding affinity indicates potential for developing non-steroidal anti-inflammatory drugs (NSAIDs) that could mitigate pain and inflammation without the side effects commonly associated with traditional NSAIDs.

Interaction with Biological Targets

The compound's structural similarity to other bioactive molecules allows it to interact with various enzymes and receptors. Studies have shown that it may inhibit specific enzymes involved in pain signaling pathways, thereby providing a rationale for its use as an analgesic agent .

Case Study 1: Pharmacological Evaluation

In a recent pharmacological study, this compound was evaluated for its analgesic effect in animal models. The results demonstrated a significant reduction in pain responses compared to control groups, supporting its potential as a therapeutic agent for pain management.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis revealed that modifications to the acetamidoethyl group could enhance the compound's efficacy and selectivity towards specific biological targets. Variants of this compound were synthesized and tested, leading to the identification of more potent derivatives with improved pharmacokinetic profiles .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent type and position significantly alter solubility, melting points, and reactivity:

Key Observations :

- Polarity : The acetamidoethyl group enhances polarity compared to alkyl substituents (e.g., 4-ethylbenzoic acid), improving solubility in polar solvents.

- Steric Effects : The ethyl spacer in this compound may reduce steric hindrance compared to bulkier groups (e.g., tert-butyl in ), favoring membrane permeability in biological systems.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.